2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide is a chemical compound with the molecular formula and a molecular weight of 233.74 g/mol. This compound is classified under the category of chloroacetamides, which are significant in various chemical applications, particularly in agricultural and pharmaceutical sectors. The compound's IUPAC name reflects its structure and functional groups, highlighting its potential as a versatile intermediate in organic synthesis.
The synthesis of 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide typically involves the reaction of chloroacetic acid derivatives with amines. The following general steps outline the synthesis process:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product effectively.
The molecular structure of 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide features several notable characteristics:
The structural data can be summarized as follows:
InChI=1S/C11H20ClNO2/c1-9-4-2-3-5-10(9)15-7-6-13-11(14)8-12/h9-10H,2-8H2,1H3,(H,13,14)
RVMIESYPNSHJQN-UHFFFAOYSA-N
.The reactivity of 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide can be attributed to its electrophilic chloro group, which can participate in nucleophilic substitution reactions. Common reactions include:
These reactions are often facilitated by varying conditions such as solvent choice and temperature, which influence reaction kinetics and product distribution.
The mechanism of action for compounds like 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide primarily involves metabolic pathways that may lead to biological activity. In herbicide applications, for example:
Research indicates that compounds within this class can exhibit carcinogenic properties due to their ability to form DNA-reactive species during metabolism.
The predicted physical properties of 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide include:
Chemical properties include:
These properties significantly influence its application in various fields.
The primary applications of 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide are found within agricultural chemistry and pharmaceuticals:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4